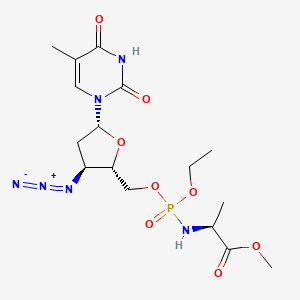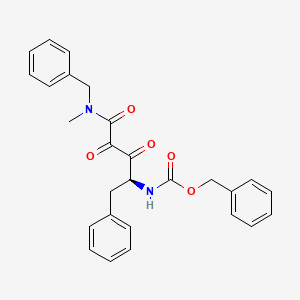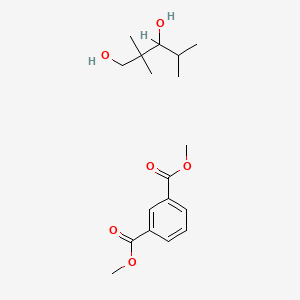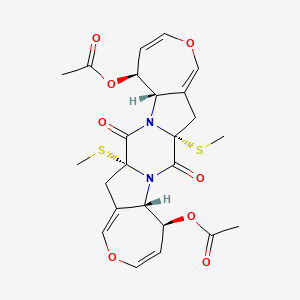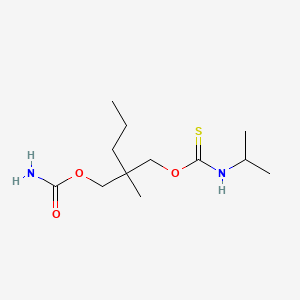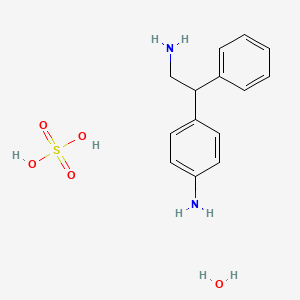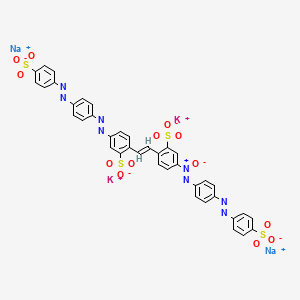
Benzenesulfonic acid, 2-(2-(2-sulfo-4-((4-((4-sulfophenyl)azo)phenyl)azo)phenyl)ethenyl)-5-((4-((4-sulfophenyl)azo)phenyl)-NNO-azoxy)-, potassium sodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenesulfonic acid, 2-(2-(2-sulfo-4-((4-((4-sulfophenyl)azo)phenyl)azo)phenyl)ethenyl)-5-((4-((4-sulfophenyl)azo)phenyl)-NNO-azoxy)-, potassium sodium salt is a complex organic compound. It is characterized by multiple sulfonic acid groups and azo linkages, making it a highly functionalized molecule. This compound is often used in various industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonic acid, 2-(2-(2-sulfo-4-((4-((4-sulfophenyl)azo)phenyl)azo)phenyl)ethenyl)-5-((4-((4-sulfophenyl)azo)phenyl)-NNO-azoxy)-, potassium sodium salt involves multiple steps. The process typically starts with the sulfonation of benzene derivatives, followed by azo coupling reactions. The reaction conditions often require acidic or basic environments to facilitate the formation of azo bonds and sulfonic acid groups.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yield and purity of the final product. The use of catalysts and optimized reaction temperatures further enhances the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can break the azo bonds, resulting in the formation of amines.
Substitution: The sulfonic acid groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, zinc dust.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amines.
Substitution: Various substituted benzenesulfonic acid derivatives.
Aplicaciones Científicas De Investigación
Benzenesulfonic acid, 2-(2-(2-sulfo-4-((4-((4-sulfophenyl)azo)phenyl)azo)phenyl)ethenyl)-5-((4-((4-sulfophenyl)azo)phenyl)-NNO-azoxy)-, potassium sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in biochemical assays and as a staining agent in microscopy.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of dyes, pigments, and as a catalyst in various chemical processes.
Mecanismo De Acción
The compound exerts its effects through its multiple functional groups. The sulfonic acid groups enhance its solubility in water, while the azo linkages allow it to participate in electron transfer reactions. The molecular targets and pathways involved include interactions with proteins and enzymes, leading to changes in their activity and function.
Comparación Con Compuestos Similares
Similar Compounds
Benzenesulfonic acid, 3,3’-azoxybis[6-[2-[2-sulfo-4-[[4-[(4-sulfophenyl)azo]-1-naphthalenyl]azo]phenyl]ethenyl]-, hexasodium salt: .
Benzenesulfonic acid, 4-((4-((4-sulfophenyl)azo)phenyl)azo)-2-(2-(2-sulfo-4-((4-((4-sulfophenyl)azo)phenyl)azo)phenyl)ethenyl)-, potassium sodium salt: .
Uniqueness
The uniqueness of benzenesulfonic acid, 2-(2-(2-sulfo-4-((4-((4-sulfophenyl)azo)phenyl)azo)phenyl)ethenyl)-5-((4-((4-sulfophenyl)azo)phenyl)-NNO-azoxy)-, potassium sodium salt lies in its specific arrangement of sulfonic acid groups and azo linkages. This structure imparts distinct chemical properties, such as enhanced solubility and reactivity, making it suitable for specialized applications in various fields.
Propiedades
Número CAS |
120206-81-7 |
|---|---|
Fórmula molecular |
C38H24K2N8Na2O13S4 |
Peso molecular |
1053.1 g/mol |
Nombre IUPAC |
dipotassium;disodium;2-[(E)-2-[4-[oxido-[4-[(4-sulfonatophenyl)diazenyl]phenyl]iminoazaniumyl]-2-sulfonatophenyl]ethenyl]-5-[[4-[(4-sulfonatophenyl)diazenyl]phenyl]diazenyl]benzenesulfonate |
InChI |
InChI=1S/C38H28N8O13S4.2K.2Na/c47-46(45-32-12-10-29(11-13-32)40-42-31-16-21-36(22-17-31)61(51,52)53)34-18-4-26(38(24-34)63(57,58)59)2-1-25-3-5-33(23-37(25)62(54,55)56)44-43-28-8-6-27(7-9-28)39-41-30-14-19-35(20-15-30)60(48,49)50;;;;/h1-24H,(H,48,49,50)(H,51,52,53)(H,54,55,56)(H,57,58,59);;;;/q;4*+1/p-4/b2-1+,41-39?,42-40?,44-43?,46-45?;;;; |
Clave InChI |
DLRFRYFFSFFJEA-UUZMALMOSA-J |
SMILES isomérico |
C1=CC(=CC=C1N=NC2=CC=C(C=C2)S(=O)(=O)[O-])N=NC3=CC(=C(C=C3)/C=C/C4=C(C=C(C=C4)[N+](=NC5=CC=C(C=C5)N=NC6=CC=C(C=C6)S(=O)(=O)[O-])[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[K+].[K+] |
SMILES canónico |
C1=CC(=CC=C1N=NC2=CC=C(C=C2)S(=O)(=O)[O-])N=NC3=CC(=C(C=C3)C=CC4=C(C=C(C=C4)[N+](=NC5=CC=C(C=C5)N=NC6=CC=C(C=C6)S(=O)(=O)[O-])[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[K+].[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








